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Compound of Interest

(2-Aminophenyl)(morpholin-4-
Compound Name:
yl)methanone

cat. No.: B1270308

For researchers and professionals in drug development, the efficient synthesis of key chemical
intermediates is paramount. Aminophenyl(morpholin-4-yl)methanones are a class of
compounds with significant interest, particularly as building blocks in the synthesis of
pharmaceuticals. This guide provides a comparative analysis of various synthetic routes to
these compounds, focusing on (3-aminophenyl)(morpholino)methanone and its structural
isomer, 4-(4-aminophenyl)morpholin-3-one, a crucial intermediate in the production of the
anticoagulant Rivaroxaban.[1][2] The analysis highlights key quantitative data, detailed
experimental protocols, and the advantages and disadvantages of each approach.

Comparison of Synthetic Yields and Conditions

The following table summarizes the quantitative data for different synthetic routes to
aminophenyl(morpholin-4-yl)methanones, offering a clear comparison of their efficiencies.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1270308?utm_src=pdf-interest
https://www.benchchem.com/pdf/4_4_Aminophenyl_3_morpholinone_A_Technical_Review_of_its_Core_Application_in_Pharmaceutical_Synthesis.pdf
https://www.tdcommons.org/cgi/viewcontent.cgi?article=9190&context=dpubs_series
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

Target Starting Reported Key Reaction
. Key Steps . .
Compound Material Yield(s) Conditions
1. Nitration2.
o Step 1: 90%
) Chlorination3. o )
(3-Aminophenyl) ] Step 1: 90-95% Nitric acidStep 2:
) ) ) Condensation o )
(morpholino)met Benzotrichloride h selectivityStep 2:  Thionyl
wi
hanone ) 80%Step 4: 80%  chlorideStep 4:
morpholine4.
) Iron and HCI
Reduction
Step 1: Sodium
hydride, N-
) ) Overall yield: < methyl-
4-(4- 4- 1. Coupling with

Aminophenyl)mo

Fluoronitrobenze

morpholin-3-

7% (not

advisable for

pyrrolidoneStep
2: Palladium on

rpholin-3-one ne one2. Reduction ) )
industrial scale) carbon, Hz,
Tetrahydrofuran,
70°C
1. Reaction with
Step 3:
4-(4- N-(2- chloroacetyl ) ]
) ] ) Overall yield: Palladium on
Aminophenyl)mo  Hydroxyethyl)anil  chloride2.
) ] o 52% carbon, Hz,
rpholin-3-one ine Nitration3.
] Ethanol, 80°C
Hydrogenation
Step 1: Boric
) ) acid
1. Amide Overall yield: )
) ] catalysisStep 2:
4-(4- 2-(2- formation with 4-  33.8% (Step 1: )
) ] N Sodium
Aminophenyl)mo  Chloroethoxy)ac nitroaniline?2. 50%, Step 2: )
) ) ) ) hydroxide
rpholin-3-one etic acid Ring closure3. 90%, Step 3:
] (phase-transfer
Hydrogenation 75%) N
conditions)Step
3: Hydrogenation
4-(4- 2-(2- 1. Oxidation to 2-  Overall yield: Step 1: TEMPO-

Aminophenyl)mo

rpholin-3-one

chloroethoxy)eth

anol

(2-
chloroethoxy)ace
tic acid2. Amide
formation with 4-

nitroaniline3.

68% (Step 3:
92%, Step 4: Not
specified

individually)

catalyzed
oxidationStep 3:
Potassium
carbonate in

acetonitrile or

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Ring closure4.

another

Hydrogenation procedure with
92% yieldStep 4:
Palladium on
carbon, Hz (1-5
bar), aqueous
acetic acid, 15-
70°C
1.
4-(4- p- . .
) ) Condensation2. Reduction step
Aminophenyl)mo  Halonitrobenzen o ) Step 3: Pd/C, H2
) ) Oxidation3. yield: 94.9%
rpholin-3-one e and Morpholine ]
Reduction
4-(4- 4-(4- Pd/C, H2 (0.4
Aminophenyl)mo  nitrophenyl)morp  Reduction 97.8% MPa), Ethanol,
rpholin-3-one holin-3-one 60°C, 3h[3]
4-(4- 4-(4- 5% Pd/C, Hz (8
Aminophenyl)mo  nitrophenyl)morp  Reduction 94% bar), Water,

rpholin-3-one

holin-3-one

90°C, 1.5-2h[4]

Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate replication and

evaluation.

Synthesis of (3-Aminophenyl)(morpholino)methanone
from Benzotrichloride[5][6]

» Step 1: Nitration of Benzotrichloride: Benzotrichloride is nitrated using 90% nitric acid to

selectively obtain meta-nitrobenzoic acid.

» Step 2: Chlorination of meta-Nitrobenzoic Acid: The resulting acid is treated with thionyl

chloride to yield meta-nitrobenzoyl chloride.

o Step 3: Condensation with Morpholine: The benzoyl chloride is then condensed with

morpholine to form (3-nitrophenyl)(morpholino)methanone.
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Step 4: Reduction of the Nitro Group: The nitro compound is reduced using iron and
hydrochloric acid to yield the final product, (3-aminophenyl)(morpholino)methanone.

Improved Synthesis of 4-(4-Aminophenyl)morpholin-3-
one[7]

Step 1: Oxidation of 2-(2-chloroethoxy)ethanol: 2-(2-chloroethoxy)ethanol is oxidized using a
TEMPO-catalyzed reaction with sodium or calcium hypochlorite to produce 2-(2-
chloroethoxy)acetic acid.

Step 2: Amide formation: The resulting acid is coupled with 4-nitroaniline in the presence of a
phenylboronic acid catalyst, with azeotropic removal of water.

Step 3: Ring Closure: The intermediate, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, is
cyclized by heating with potassium carbonate in acetonitrile. The product, 4-(4-
nitrophenyl)morpholin-3-one, is obtained in high yield after acidification and solvent
exchange.

Step 4: Hydrogenation: 4-(4-nitrophenyl)morpholin-3-one is dissolved in agueous acetic acid
and hydrogenated over a palladium on carbon catalyst at a hydrogen pressure of 1-5 bar
and a temperature of 15-70°C. After the reaction, the catalyst is filtered off, and the solvent is
changed to 2-propanol to crystallize the final product.

High-Yield Reduction of 4-(4-nitrophenyl)morpholin-3-
one[3]

Procedure: 1.57 g of 4-(4-nitrophenyl)-3-morpholinone and 0.37 g of palladium on carbon are
added to an autoclave with 20 mL of absolute ethanol. The vessel is purged with hydrogen
three times. The reaction is stirred at 60°C under a hydrogen pressure of 0.4 MPa for 3
hours. After the reaction, the palladium on carbon is removed by filtration, and the filtrate is
concentrated under reduced pressure. The final product is obtained by recrystallization from
ethanol with a reported yield of 97.8%.[3]

Comparative Workflow of Synthetic Routes
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The following diagram illustrates the different synthetic pathways to aminophenyl(morpholin-4-
yl)methanones, highlighting the key starting materials and intermediates.

Synthesis of 4-(4-Aminophenyl)morpholin-3-one
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Caption: Comparative synthetic pathways to aminophenyl(morpholin-4-yl)methanones.

Conclusion
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The synthesis of aminophenyl(morpholin-4-yl)methanones can be achieved through various
routes, each with its own set of advantages and drawbacks. For (3-aminophenyl)
(morpholino)methanone, the four-step synthesis from benzotrichloride offers good yields in its
individual steps.

For the industrially significant 4-(4-aminophenyl)morpholin-3-one, older methods starting from
4-fluoronitrobenzene suffer from very low overall yields. The route commencing with N-(2-
hydroxyethyl)aniline provides a moderate overall yield of 52%, but the nitration step can be
problematic on an industrial scale.[5] Syntheses starting from 2-(2-chloroethoxy)acetic acid or
its precursor 2-(2-chloroethoxy)ethanol have shown significant improvements in overall yield,
with the latter reaching 68%.[5] The final reduction step of 4-(4-nitrophenyl)morpholin-3-one is
highly efficient, with yields reported to be as high as 97.8% under optimized conditions.[3] The
choice of the most suitable synthetic route will depend on factors such as the desired scale of
production, cost of starting materials, and safety considerations associated with the reaction
conditions. The data and protocols presented in this guide provide a solid foundation for
making an informed decision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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